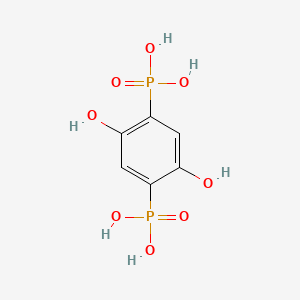

N-(4-bromobenzyl)-O-methylhydroxylamine

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound similar to “N-(4-bromobenzyl)-O-methylhydroxylamine” has been analyzed using X-ray single-crystal structure analysis . This technique could potentially be used to analyze the structure of “N-(4-bromobenzyl)-O-methylhydroxylamine” as well.Chemical Reactions Analysis

There are documented chemical reactions involving compounds similar to “N-(4-bromobenzyl)-O-methylhydroxylamine”, such as the conversion of 4-bromobenzyl bromide to 4-bromobenzoic acid using Oxone . These reactions might provide some insight into the types of reactions “N-(4-bromobenzyl)-O-methylhydroxylamine” could undergo.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound similar to “N-(4-bromobenzyl)-O-methylhydroxylamine”, such as 4-Bromobenzyl bromide, have been documented . These properties include molecular weight, density, and refractive index.Scientific Research Applications

- Synthetic Applications Heterocyclic Compound Synthesis: N-(4-bromobenzyl)-O-methylhydroxylamine serves as a crucial intermediate in the synthesis of heterocyclic compounds. For instance, researchers have used similar derivatives to create novel N-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions. These compounds hold promise in medicinal chemistry due to their structural diversity and potential biological activity.

- Analytical Chemistry Techniques Derivatization for GC-MS Analysis: In analytical chemistry, derivatization techniques involving compounds like N-(4-bromobenzyl)-O-methylhydroxylamine enhance the detection and measurement of various organic compounds. Researchers have employed similar trifluoroacetamide derivatives for analyzing oxygenated organics in environmental and biological samples. This approach improves the capabilities of gas chromatography-mass spectrometry (GC-MS) by enabling the detection of otherwise challenging compounds.

- Radiolabeling for Imaging and Diagnostics : Derivatives of N-(4-bromobenzyl)-O-methylhydroxylamine have been utilized in radiochemistry. These compounds play a role in labeling biomolecules for imaging and diagnostic purposes. For example, they facilitate the production of radiolabeled compounds for positron emission tomography (PET) imaging and high-resolution autoradiography, providing insights into their distribution in biological systems .

- Design and Biological Evaluation : Researchers have designed and synthesized novel compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety. These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes. Their potential biological activities warrant further investigation .

- Crystal Structure Studies Molecular Packing and Intermolecular Interactions: Single-crystal X-ray diffraction analysis of related compounds reveals detailed geometric parameters. It showcases how molecular packing and intermolecular interactions (such as hydrogen bonds and π interactions) contribute to the stability and properties of the compound.

- Chemical Reactions and Properties Reactivity and Precursor Potential: N-(4-bromobenzyl)-O-methylhydroxylamine participates in various chemical reactions, highlighting its reactivity. Researchers have explored its derivatives for bifunctional linking of radiometals with antibodies, providing insights into complex stability and reactivity.

Radiochemistry

Synthesis of Novel Compounds

Safety and Hazards

Future Directions

properties

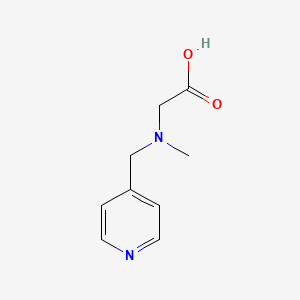

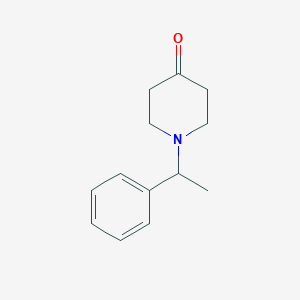

IUPAC Name |

1-(4-bromophenyl)-N-methoxymethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-11-10-6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBOTUGDVWWCKPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONCC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromobenzyl)-O-methylhydroxylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine](/img/structure/B3167014.png)

amine](/img/structure/B3167025.png)

![4-Bromo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3167054.png)

![1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 1-[tris(1-methylethyl)silyl]-](/img/structure/B3167060.png)